(2-Bromophenyl)acetaldehyde
Overview
Description
(2-Bromophenyl)acetaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C8H7BrO and its molecular weight is 199.04 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of CNS-Active Substances
- 2-(2-Bromophenyl)acetaldehyde is used in the synthesis of epoxybenzoxocines, compounds that have potential applications in central nervous system (CNS) active substances (Wünsch, 1991).
Asymmetric Synthesis of Tetrahydroisoquinolines
- This compound is also crucial in the asymmetric synthesis of 1-aryl-1,2,3,4-tetrahydroisoquinolines, demonstrating its importance in stereoselective organic synthesis (Wünsch & Nerdinger, 1995).
Enantioselective Synthesis in Alkaloid Production
- It plays a role in the enantioselective synthesis of aza-quaternary carbon derivatives, serving as a precursor for the synthesis of some alkaloids such as hinckdentine A (Li et al., 2011).
Synthesis of Hydrogenated Benzazepinones
- The compound is involved in the synthesis of hydrogenated 2-benzazepin-1-ones, which are potential building blocks for the synthesis of homochiral 2-benzazepines (Quick & Wünsch, 2015).
Regioselective Synthesis of Acetaldehyde Acetals
- It is used in the regioselective synthesis of donor-substituted acetaldehyde acetals, highlighting its versatility in organic synthesis (Wünsch & Nerdinger, 1995).
Reagent for Carboxylic Acid Protection
- 2-(2-Aminophenyl)-acetaldehyde dimethyl acetal, a related compound, serves as a novel reagent for the protection of carboxylic acids, demonstrating the compound's utility in synthetic chemistry (Arai et al., 1998).
Mechanism of Action
Safety and Hazards
Future Directions
As 2-(2-Bromophenyl)acetaldehyde is used in various fields of research and industry, future directions could include further exploration of its properties and potential applications.
Relevant Papers Unfortunately, there is limited information available on the relevant papers for 2-(2-Bromophenyl)acetaldehyde .
Properties
IUPAC Name |
2-(2-bromophenyl)acetaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO/c9-8-4-2-1-3-7(8)5-6-10/h1-4,6H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBFWAWZAFWFQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20465415 | |
Record name | 2-(2-bromophenyl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20465415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96557-30-1 | |
Record name | 2-(2-bromophenyl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20465415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-(2-Bromophenyl)acetaldehyde in the synthesis of epoxybenzoxocines?
A1: 2-(2-Bromophenyl)acetaldehyde serves as a crucial building block in the synthesis of epoxybenzoxocines. The provided research demonstrates its reaction with various reagents:
- Formation of Hydroxyacetals: 2-(2-Bromophenyl)acetaldehyde acetals (protected forms of the aldehyde) react with n-butyllithium (n-BuLi) and specific aldehydes to yield hydroxyacetals. []
- Cyclization to Epoxybenzoxocines: The resulting hydroxyacetals undergo acid-catalyzed cyclization to form the desired epoxybenzoxocines, which are heterocyclic compounds with potential biological activity. []
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